Urea, 1-allyl-3-(2-formylphenyl)-2-thio-
Description
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- (molecular formula: C₁₁H₁₂N₂OS, monoisotopic mass: 220.06703 Da) is a thiourea derivative featuring an allyl group at the N1 position and a 2-formylphenyl substituent at the N3 position .
Properties
CAS No. |
74051-51-7 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(2-formylphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12N2OS/c1-2-7-12-11(15)13-10-6-4-3-5-9(10)8-14/h2-6,8H,1,7H2,(H2,12,13,15) |
InChI Key |
SAONPZIJOUYLKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with 2-formylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiourea core can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Key Trends :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) enhance larvicidal and enzyme inhibitory activities .
- Substituent position : Para-substituted chloro derivatives (e.g., 4-chlorobenzoyl) outperform ortho/meta in analgesia .
- Formyl group : The 2-formylphenyl substituent’s electron-withdrawing nature and hydrogen-bonding capacity may offer unique binding interactions, though empirical data are lacking.
Physicochemical Properties
Insights :
- Synthetic routes for the target compound are unverified but may parallel methods for allyl isothiocyanate-based thioureas .
Analgesic Activity
- 1-Allyl-3-(2-formylphenyl)-2-thio-: No data.
- Chloro derivatives : 4-chlorobenzoyl analogue showed 70–80% pain inhibition at 25 mg/kgBW, surpassing diclofenac sodium .
- Unsubstituted benzoyl : 1-Allyl-3-benzoylthiourea lacked significant activity, highlighting the necessity of substituents .
Larvicidal Activity
- Thioureas generally outperform urea derivatives. For example, 4-trifluorophenyl thiourea (LD₅₀ = 67.9 ppm) was 2× more potent than urea analogues .
- The formyl group’s electron-withdrawing effect could enhance larvicidal activity, but this remains untested.
Enzyme Inhibition
Molecular Docking and Structure-Activity Relationships (SAR)
- Docking studies : 1-Allyl-3-(chlorobenzoyl)thioureas exhibited higher binding affinity to pain receptors than benzoylthiourea, attributed to chloro group interactions .
- Formyl group hypothesis : The -CHO group may form hydrogen bonds with target proteins (e.g., VEGFR-2 or DNA), as seen in benzimidazolium derivatives .
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